4-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15291301
Molecular Formula: C16H15N5O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5O2S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 4-oxo-1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C16H15N5O2S/c1-10(2)15-18-19-16(24-15)17-14(23)13-12(22)8-9-21(20-13)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,19,23) |
| Standard InChI Key | JNEJTECIDBASEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Introduction
The compound "4-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide" belongs to a class of heterocyclic compounds that combine pyridazine and thiadiazole frameworks. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Structural Features
The compound integrates three key structural motifs:
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Pyridazine Core: A six-membered heterocyclic ring containing two adjacent nitrogen atoms. This core often exhibits pharmacological activity.
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Thiadiazole Substituent: A five-membered ring containing sulfur and nitrogen atoms. Thiadiazoles are known for their electron-rich nature and bioactivity.
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Carboxamide Functional Group: The amide group enhances solubility and provides sites for hydrogen bonding interactions with biological targets.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Pyridazine | Six-membered heterocyclic ring |
| Thiadiazole | Five-membered sulfur-nitrogen ring |
| Phenyl Group | Aromatic ring contributing stability |
| Carboxamide | Functional group enhancing activity |
Synthesis
The synthesis of such compounds typically involves multi-step reactions. A plausible route for this compound could include:
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Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones.
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Thiadiazole Introduction: Reaction of thiourea or related precursors with carbon disulfide under basic conditions.
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Amide Coupling: Addition of the carboxamide group using coupling reagents like carbodiimides.
This synthetic approach ensures high yields and purity while allowing for structural modifications.
Characterization Techniques
To confirm the structure of the compound, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR): For elucidating hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight.
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Infrared Spectroscopy (IR): For identifying functional groups.
Table 2: Potential Characterization Data
| Technique | Expected Outcome |
|---|---|
| NMR (¹H, ¹³C) | Peaks corresponding to aromatic and amide protons |
| MS | Molecular ion peak at calculated mass |
| IR | Amide C=O stretch (~1650 cm⁻¹) |
Biological Activity
Compounds with similar structures often exhibit:
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Anti-inflammatory Activity: Inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Properties: Effective against Gram-positive and Gram-negative bacteria due to the electron-rich thiadiazole moiety.
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Anticancer Potential: Interaction with DNA or inhibition of kinases.
Molecular docking studies could predict binding affinities to specific biological targets.
Applications
Given its structural features, this compound may find applications in:
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Drug Development: As a lead molecule for anti-inflammatory or antimicrobial agents.
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Agriculture: As a fungicide or pesticide due to its heterocyclic nature.
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Material Science: In designing organic semiconductors or corrosion inhibitors.
This article provides a foundational understanding of "4-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide." Further experimental studies are essential to validate its properties and applications. If you have access to specific experimental data or additional references, they can be incorporated into this framework for a more comprehensive analysis.
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